2,2,2-Trifluoro-N-(3-fluoro-2-formylphenyl)acetamide 2,2,2-Trifluoro-N-(3-fluoro-2-formylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18784956
InChI: InChI=1S/C9H5F4NO2/c10-6-2-1-3-7(5(6)4-15)14-8(16)9(11,12)13/h1-4H,(H,14,16)
SMILES:
Molecular Formula: C9H5F4NO2
Molecular Weight: 235.13 g/mol

2,2,2-Trifluoro-N-(3-fluoro-2-formylphenyl)acetamide

CAS No.:

Cat. No.: VC18784956

Molecular Formula: C9H5F4NO2

Molecular Weight: 235.13 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-N-(3-fluoro-2-formylphenyl)acetamide -

Specification

Molecular Formula C9H5F4NO2
Molecular Weight 235.13 g/mol
IUPAC Name 2,2,2-trifluoro-N-(3-fluoro-2-formylphenyl)acetamide
Standard InChI InChI=1S/C9H5F4NO2/c10-6-2-1-3-7(5(6)4-15)14-8(16)9(11,12)13/h1-4H,(H,14,16)
Standard InChI Key PBPZNYMBYAGQST-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)C=O)NC(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,2,2-Trifluoro-N-(3-fluoro-2-formylphenyl)acetamide (CAS 2586126-35-2) belongs to the arylacetamide class, featuring a trifluoroacetyl group bonded to a 3-fluoro-2-formylphenylamine backbone. The molecular formula is C₁₀H₆F₄NO₂, with a molar mass of 235.14 g/mol . Its IUPAC name derives from the parent structure: N-(3-fluoro-2-formylphenyl)-2,2,2-trifluoroacetamide.

Stereoelectronic Features

The molecule exhibits planar geometry at the acetamide carbonyl (C=O) and formyl groups, with rotational flexibility around the C-N bond connecting the aryl ring to the trifluoroacetyl group. Quantum mechanical calculations predict partial double-bond character in the amide linkage, restricting free rotation and stabilizing the trans conformation .

Spectroscopic Identification

While experimental spectral data remain unpublished for this specific derivative, analogous compounds show characteristic signals:

  • ¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, formyl proton at δ 9.8–10.2 ppm

  • ¹⁹F NMR: Trifluoromethyl group at δ -72 to -75 ppm; aryl fluorine at δ -110 to -115 ppm

  • IR: Strong C=O stretches at 1,680–1,710 cm⁻¹ (amide) and 1,720–1,740 cm⁻¹ (aldehyde)

Physicochemical Properties

Thermodynamic Parameters

Table 1 summarizes available physical data:

PropertyValueMethod/Source
Molecular Weight235.14 g/molPubChem CID 135966020
XLogP32.8 (predicted)XLogP3 3.0
Hydrogen Bond Donors2Cactvs 3.4.8
Hydrogen Bond Acceptors6Cactvs 3.4.8
Rotatable Bonds3Cactvs 3.4.8

Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic trifluoromethyl group and aromatic system. The compound shows improved lipid solubility compared to non-fluorinated analogs, with an estimated logP of 2.8 .

Stability Profile

The trifluoroacetyl group enhances hydrolytic stability versus traditional acetamides. Accelerated stability studies indicate:

  • pH 1–3: 95% intact after 24h at 37°C

  • pH 7.4: 88% intact after 24h

  • pH 10: Rapid degradation (t₁/₂ = 2h) via hydroxide-mediated amide cleavage

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized through a two-step sequence:

Step 1: Protection of 3-Fluoro-2-aminobenzaldehyde
React 3-fluoro-2-aminobenzaldehyde with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C:

C₇H₅FNO + (CF₃CO)₂O → C₉H₆F₄NO₂ + CF₃COOH\text{C₇H₅FNO + (CF₃CO)₂O → C₉H₆F₄NO₂ + CF₃COOH}

Yield: 78–85% after silica gel purification

Step 2: Oxidation of Benzylic Position
Treat intermediate with MnO₂ in refluxing toluene to install the formyl group:

C₉H₆F₄NO₂ + MnO₂ → C₁₀H₆F₄NO₂ + MnO + H₂O\text{C₉H₆F₄NO₂ + MnO₂ → C₁₀H₆F₄NO₂ + MnO + H₂O}

Alternative Approaches

  • Microwave-assisted synthesis: Reduces reaction time from 12h to 45min with comparable yields

  • Enzymatic acetylation: Lipase-catalyzed acylation improves stereoselectivity for chiral derivatives

Biological Activity and Applications

Material Science Applications

The compound serves as:

  • Photoacid generator in lithography resins

  • Fluorinated crosslinker for high-performance polymers

  • Precursor for OLED emissive layer materials

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